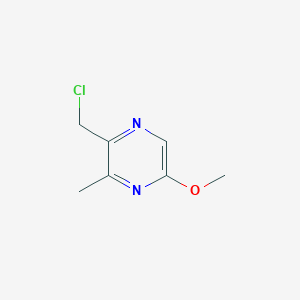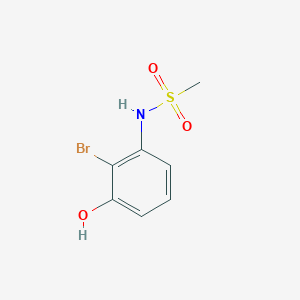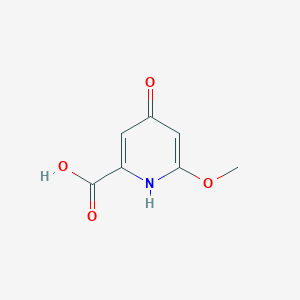
2-(Chloromethyl)-5-methoxy-3-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-methoxy-3-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its chloromethyl and methoxy substituents, which impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methoxy-3-methylpyrazine typically involves the chloromethylation of 5-methoxy-3-methylpyrazine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products:
- Substituted pyrazines with various functional groups depending on the nucleophile used.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced dihydropyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-methoxy-3-methylpyrazine has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-methoxy-3-methylpyrazine is largely dependent on its chemical structure and the nature of its substituents. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a pyrazine ring.
2-Chloromethyl-1,3-dioxolane: Contains a dioxolane ring and is used in different chemical applications.
Uniqueness: 2-(Chloromethyl)-5-methoxy-3-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-methoxy-3-methylpyrazine |
InChI |
InChI=1S/C7H9ClN2O/c1-5-6(3-8)9-4-7(10-5)11-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
BEYNNTBKYUZNIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)












